Maleic acid
Overview
Description
Maleic acid, also known as cis-butenedioic acid, is an organic compound that belongs to the class of dicarboxylic acids. Its chemical formula is HO₂CCH=CHCO₂H. This compound is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer . It is a white crystalline solid with a distinctive sour taste and is soluble in water, ethanol, and acetone .
Mechanism of Action
Target of Action
Maleic acid, a dicarboxylic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase in various organisms such as Escherichia coli (strain K12), Thermus thermophilus (strain HB8 / ATCC 27634 / DSM 579), and Paracoccus denitrificans . In humans, it interacts with Aspartate aminotransferase, cytoplasmic . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It is known that this compound shows reactions typical of both olefins and carboxylic acids . It can form acid addition salts with drugs to make them more stable . It also participates as a dienophile in many Diels-Alder reactions due to its electrophilic nature .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is associated with the Adenylosuccinate Lyase Deficiency , Phenylketonuria , Xanthine Dehydrogenase Deficiency (Xanthinuria) , Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency) , and Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency diseases . It also plays a role in Tyrosine Metabolism , Arginine and Proline Metabolism , Purine Metabolism , and the Citric Acid Cycle .
Pharmacokinetics
It has been observed that this compound produces a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of this compound in the kidney cortex was found to be 5-fold higher than that in the blood, indicating that greater accumulation of this compound occurs in the kidney .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is used as a precursor to fumaric acid , and it can form acid addition salts with drugs to make them more stable . It is also used as an adhesion promoter for different substrates, such as nylon and zinc-coated metals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is more soluble in water than fumaric acid . Its melting point is also much lower than that of fumaric acid . As confirmed by X-ray crystallography, this compound is planar, and two normal hydrogen bonds are observed, one intramolecular and one intermolecular . These properties can influence the compound’s action, efficacy, and stability in different environments.
Preparation Methods
Maleic acid can be prepared through several methods:
Hydrolysis of Maleic Anhydride: This is the most common industrial method.
Oxidation of Benzene or Butane: Maleic anhydride, which can be hydrolyzed to this compound, is produced by the catalytic oxidation of benzene or butane.
Bio-based Synthesis: Recent developments have explored the synthesis of this compound from biomass-derived chemicals such as furan, furfural, and 5-hydroxymethylfurfural.
Chemical Reactions Analysis
Maleic acid undergoes various chemical reactions typical of both olefins and carboxylic acids:
Esterification: This compound reacts with glycols to form polyesters.
Dehydration: It can be dehydrated to form maleic anhydride.
Hydrogenation: This compound can be hydrogenated to form succinic acid.
Oxidation: It can be oxidized to form glyoxylic acid.
Addition Reactions: The double bond in this compound allows it to undergo addition reactions, such as the conversion to fumaric acid.
Scientific Research Applications
Maleic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Maleic acid can be compared with other similar compounds:
Fumaric Acid: The trans-isomer of butenedioic acid, used in polyesters and as a food acidulant.
Malic Acid: A naturally occurring organic acid found in fruits, used in food and cosmetic industries.
Maleic Anhydride: An industrially important compound interchangeable with this compound in most applications.
This compound stands out due to its unique cis-configuration, which gives it distinct chemical and physical properties compared to its trans-isomer, fumaric acid .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4, Array | |
Record name | MALEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26099-09-2, Array | |
Record name | Poly(maleic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26099-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic acid [NF] | |
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DSSTOX Substance ID |
DTXSID8021517 | |
Record name | Maleic acid | |
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Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS. | |
Record name | MALEIC ACID | |
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Record name | 2-Butenedioic acid (2Z)- | |
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Record name | Maleic acid | |
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Record name | Maleic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | MALEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
275 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | MALEIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/3805 | |
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Flash Point |
127 °C | |
Record name | MALEIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble) | |
Record name | MALEIC ACID | |
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Record name | Maleic acid | |
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URL | https://www.drugbank.ca/drugs/DB04299 | |
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Record name | MALEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
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Record name | Maleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
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Record name | MALEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59 | |
Record name | MALEIC ACID | |
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Record name | MALEIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
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Record name | MALEIC ACID | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1) | |
Record name | MALEIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/3805 | |
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Record name | MALEIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048 | |
Record name | MALEIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/3805 | |
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Record name | Maleic acid | |
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Mechanism of Action |
Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study. | |
Record name | MALEIC ACID | |
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Color/Form |
Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals | |
CAS No. |
110-16-7, 68307-91-5 | |
Record name | MALEIC ACID | |
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Record name | MALEIC ACID | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Maleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MALEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C | |
Record name | MALEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Maleic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MALEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Maleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MALEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.